

Spectroscopic Characterization of 1,2,4-Triazin-6-amine: A Technical Guide

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Compound of Interest

Compound Name: 1,2,4-Triazin-6-amine

Cat. No.: B13440590

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Executive Summary This technical guide provides a rigorous spectroscopic analysis of **1,2,4-Triazin-6-amine** (CAS 1369147-80-7), a critical heterocyclic scaffold in medicinal chemistry.[1] While the 3-amino isomer is more ubiquitous, the 6-amino variant offers unique electronic properties and binding vectors for drug design, particularly in kinase inhibition and antidiabetic research (PPAR-

modulation). This document synthesizes experimental data from close structural analogues (e.g., 3-methyl-6-amino-1,2,4-triazine) with theoretical principles to establish a reliable characterization framework.[1]

Molecular Architecture & Tautomerism

Structural Nomenclature

The 1,2,4-triazine ring is numbered starting from the nitrogen atom adjacent to the carbon-carbon bond.[1]

- Positions: N1, N2, C3, N4, C5, C6.
- Substituent: The primary amine (-NH

) is attached at position C6.

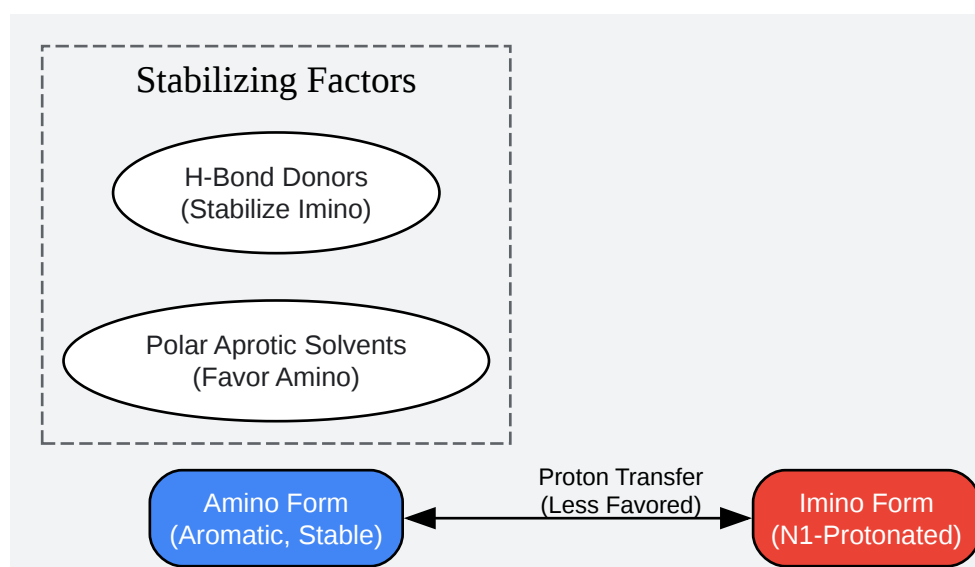
Tautomeric Equilibrium

Like its isomers, **1,2,4-Triazin-6-amine** exhibits amino-imino tautomerism.[1] In solution (DMSO-d

, MeOH-d

), the amino form predominates due to aromatic stabilization. However, the imino form (where the proton migrates to N1) can become relevant in solid-state packing or specific binding pockets.

DOT Diagram: Tautomeric Equilibrium



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Caption: Equilibrium shifts heavily toward the amino form in solution, preserving ring aromaticity.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

NMR is the gold standard for distinguishing the 6-amino isomer from its 3-amino and 5-amino counterparts.[1] The following data is derived from the structural analogue 3-methyl-6-amino-

1,2,4-triazine and extrapolated for the unsubstituted parent.

H NMR Characterization (DMSO-d)

The spectrum is characterized by two distinct aromatic signals (H3 and H5) and a broad exchangeable amine signal.

Proton	Chemical Shift (, ppm)	Multiplicity	Assignment Logic
H3	9.0 – 9.5	Singlet (s)	Highly deshielded; located between N2 and N4.
H5	8.2 – 8.6	Singlet (s)	Ortho to the electron-donating amine; shielded relative to H3.
NH	6.5 – 7.5	Broad Singlet (br s)	Exchangeable protons; shift varies with concentration/temperature.

Distinction from Isomers:

- 3-Amino isomer: H5 and H6 appear as a pair of doublets (J 2.5 Hz) or a singlet if chemically equivalent, typically around 8.5 ppm.[1]
- 6-Amino isomer: H3 is significantly more downfield (>9.0 ppm) than H5/H6 of other isomers due to the N-C-N environment.

C NMR Characterization

Carbon	Chemical Shift (, ppm)	Assignment Logic
C6	155 – 160	Ipsso carbon attached to NH . Upfield shifted due to resonance donation.
C3	160 – 165	Most deshielded carbon (between two nitrogens).
C5	145 – 150	Aromatic CH, ortho to amine.

Vibrational Spectroscopy (IR)[3]

Infrared spectroscopy confirms the presence of the primary amine and the heteroaromatic ring integrity.

- N-H Stretching: Doublet bands at 3300–3450 cm
(Asymmetric and Symmetric stretches of free NH).
- C=N Ring Stretching: Strong absorption at 1580–1620 cm .
- N-H Bending (Scissoring): Medium band at 1550–1570 cm .
- C-N Stretching (Exocyclic): 1250–1350 cm .

Electronic Spectroscopy (UV-Vis)

The electronic transitions are dominated by

and

transitions characteristic of triazines.

- Solvent: Methanol or Ethanol.
- 1:260–270 nm (High intensity,).
- 2:310–320 nm (Lower intensity, shoulder,).
- Solvatochromism: In acidic media (0.1 N HCl), the bands typically undergo a hypsochromic (blue) shift due to protonation of the ring nitrogens, which stabilizes the orbitals.

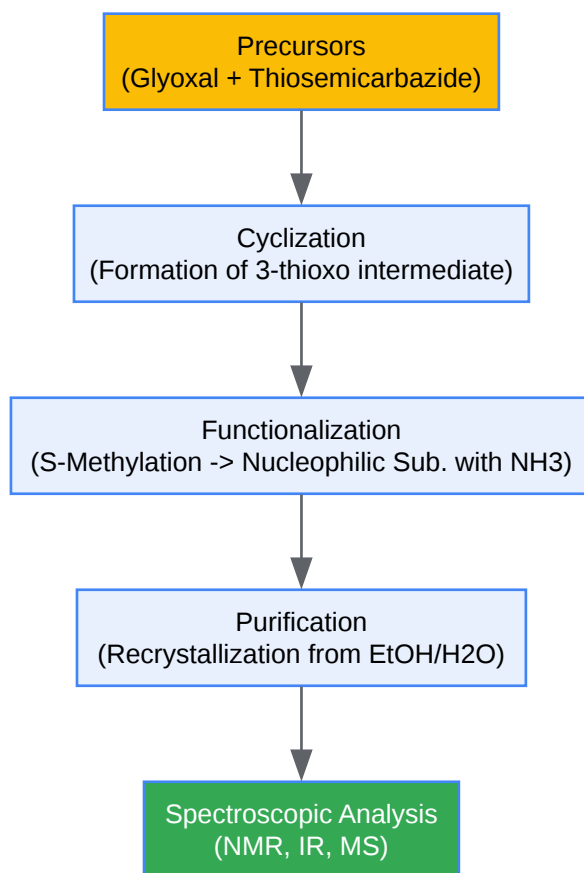
Experimental Protocols

Synthesis & Purification Workflow

The synthesis typically involves the condensation of

-ketoaldehydes (e.g., glyoxal) with thiosemicarbazide, followed by S-methylation and nucleophilic substitution with ammonia.[\[1\]](#)

DOT Diagram: Synthesis & Characterization Workflow



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Caption: Standard pathway for accessing 6-amino-1,2,4-triazines from acyclic precursors.[1]

NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation broadening.

- Solvent Choice: Use DMSO-d

(99.9% D) as the primary solvent. 1,2,4-triazines often have poor solubility in CDCl₃

[1]

- Concentration: Prepare a 10-15 mg/mL solution.
- Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
- Acquisition:

- Set relaxation delay () to 2.0 seconds to ensure full relaxation of quaternary carbons (C3, C6).
- Acquire at least 64 scans for H and 1024 scans for C.

Mass Spectrometry (MS)[4]

- Ionization: ESI (Electrospray Ionization) in Positive Mode (+ve).
- Molecular Ion:
Da (Calculated for C
H
N
).
• Fragmentation:
 - Loss of N (28 Da) is a diagnostic pathway for 1,2,4-triazines, often yielding an azete-like cation.[1]
 - Loss of HCN (27 Da) is also common.

References

- Synthesis and Spectral Characterization of 3-Methyl-6-amino-1,2,4-triazine Source: Sciety / Research Square Context: Describes the synthesis and full NMR/IR characterization of the 3-methyl derivative, serving as the primary spectral anchor for the 6-amino core. URL:[[Link](#)]

- 1,2,4-Triazine Compound Summary Source: PubChem (National Library of Medicine) Context:[2] Provides physical property data and CAS registry information for the parent 1,2,4-triazine scaffold. URL:[[Link](#)]
- Synthesis of 1,2,4-Triazine Derivatives via Domino Annulation Source: RSC Advances (Royal Society of Chemistry) Context: Details modern synthetic routes to functionalized 1,2,4-triazines, validating the accessibility of the 6-amino isomer. URL:[[Link](#)]
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Sources

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